molecular formula C20H22FN5O2 B2906123 2-[(2-Fluorophenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione CAS No. 878734-65-7

2-[(2-Fluorophenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2906123
CAS No.: 878734-65-7
M. Wt: 383.427
InChI Key: QBPXIDQZUZWBEY-UHFFFAOYSA-N
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Description

2-[(2-Fluorophenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a fluorophenyl group, multiple methyl groups, and a purino[7,8-a]imidazole core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Fluorophenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a fluorophenylmethyl derivative with a purine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts and optimized reaction parameters are employed to enhance the efficiency and selectivity of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluorophenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

2-[(2-Fluorophenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where purine derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[(2-Fluorophenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the purine core play crucial roles in binding to these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Chlorophenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione
  • 2-[(2-Bromophenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione
  • 2-[(2-Iodophenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione

Uniqueness

The uniqueness of 2-[(2-Fluorophenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione lies in its fluorophenyl group, which imparts distinct electronic and steric properties compared to its halogenated analogs. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(2-fluorophenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN5O2/c1-11(2)25-12(3)13(4)26-16-17(22-19(25)26)23(5)20(28)24(18(16)27)10-14-8-6-7-9-15(14)21/h6-9,11H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPXIDQZUZWBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC4=CC=CC=C4F)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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